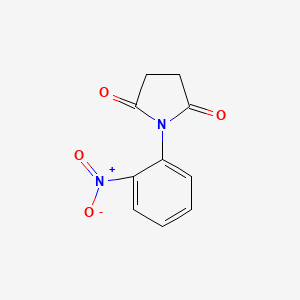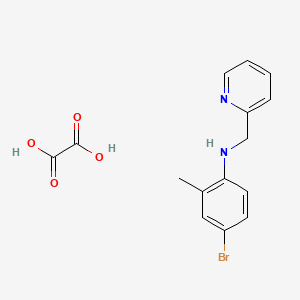
1-(2-nitrophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-nitrophenyl)-2,5-pyrrolidinedione, commonly known as NPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. NPD is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 218.17 g/mol. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
作用机制
The mechanism of action of NPD is not fully understood. However, it has been suggested that NPD inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from performing its normal function. This leads to the accumulation of DNA breaks, which ultimately results in cell death.
Biochemical and physiological effects:
NPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that NPD inhibits the growth of cancer cells by inducing apoptosis. Additionally, NPD has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that NPD has a low toxicity profile and does not cause significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of using NPD in lab experiments is its unique properties, which make it a suitable candidate for various applications. Additionally, NPD has a low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using NPD in lab experiments is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of NPD. One potential direction is the development of new synthetic routes to produce NPD in a more cost-effective manner. Additionally, the potential applications of NPD in material science and analytical chemistry should be further explored. Furthermore, the mechanism of action of NPD should be studied in more detail to gain a better understanding of its potential applications in medicinal chemistry.
合成方法
The synthesis of NPD can be achieved through a multistep process. The first step involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to produce 1-(2-nitrophenyl)-2-methyl-2,5-dioxo-pyrrolidine. The second step involves the oxidation of the intermediate product with hydrogen peroxide in the presence of acetic acid and glacial acetic acid to produce NPD.
科学研究应用
NPD has been extensively studied for its potential applications in various fields. In medicinal chemistry, NPD has been shown to exhibit anticancer activity by inhibiting the activity of DNA topoisomerase II. Additionally, NPD has been shown to have antiviral activity against the human immunodeficiency virus (HIV). In material science, NPD has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis, luminescence, and magnetic materials. In analytical chemistry, NPD has been used as a reagent for the determination of various metal ions.
属性
IUPAC Name |
1-(2-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSVOVGJEHQTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387221 |
Source


|
| Record name | ST078238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18377-52-1 |
Source


|
| Record name | ST078238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)

![1-[(1-{[6-(propylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4970310.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)
![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)
![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)